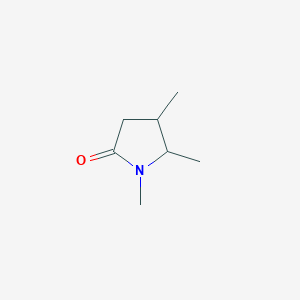

1,4,5-Trimethylpyrrolidin-2-one

Description

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1,4,5-trimethylpyrrolidin-2-one |

InChI |

InChI=1S/C7H13NO/c1-5-4-7(9)8(3)6(5)2/h5-6H,4H2,1-3H3 |

InChI Key |

WWMXPOREQCEALF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)N(C1C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Reaction

- The key starting material is 2,2,6,6-tetramethylpiperidin-4-one or its salts (e.g., hydrochloride salt).

- This ketone is reacted with chloroform in the presence of a strong base such as sodium hydroxide or potassium t-butoxide.

- The reaction is often conducted with a phase transfer catalyst to enhance efficiency.

- The base equivalents range from 3 to 15 molar equivalents relative to the ketone, with 7.5 to 10 equivalents being common for optimal yield.

- The acid used in subsequent steps is typically a protic acid such as hydrochloric acid (2M to 3M concentration), added in 1 to 4 molar equivalents relative to the ketone.

Catalytic Hydrogenation to 1,4,5-Trimethylpyrrolidin-2-one

- The methylenepyrrolidinone intermediate is hydrogenated using catalysts from the platinum group metals, such as ruthenium, rhodium, or iridium catalysts.

- Both heterogeneous and homogeneous catalysts are employed depending on the process scale and desired stereochemistry.

- Chiral ligands, including phosphorus-containing ligands, may be used to control stereoselectivity.

- Hydrogen gas is used under controlled pressure and temperature to reduce the double bond, yielding (S)- or (R)-3,5,5-trimethylpyrrolidin-2-one, which is closely related to this compound.

Purification and Salt Formation

- The crude product is often converted into its hydrochloride salt or other acid salts (hydrobromide, sulfate, phosphate, fumarate, oxalate, maleate, citrate, benzoate) to facilitate purification.

- Crystallization from solvents such as isopropanol, methyl tert-butyl ether (MTBE), or heptane is used to obtain pure crystalline solids.

- Drying under vacuum at controlled temperatures (e.g., 40-55 °C) completes the purification.

Process Parameters and Optimization

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Base-mediated reaction | Base: NaOH or KOtBu, 7.5-10 eq; Temp: ambient to 40°C | Phase transfer catalyst used (0.01-1 eq) to improve yield |

| Acidification | HCl 2-3 M, 1-4 eq; Temp: below 30°C | Controls protonation and salt formation |

| Hydrogenation | Catalyst: Ru, Rh, Ir; Pressure: H2 gas; Temp: 25-60°C | Catalyst may be homogeneous or heterogeneous; chiral ligands for stereoselectivity |

| Crystallization | Solvents: isopropanol, MTBE, heptane; Temp: 2-50°C | Multiple recrystallizations improve purity |

| Drying | Vacuum drying at 40-55°C | Ensures removal of residual solvents and moisture |

Research Findings and Industrial Relevance

- The process described in patent US20200369608A1 demonstrates an efficient, scalable route with fewer purification steps by telescoping reactions (direct hydrogenation without isolation of intermediates), reducing solvent use and cost.

- The use of phase transfer catalysts and optimized base equivalents significantly improves reaction efficiency and yield.

- Catalytic hydrogenation with platinum group metals allows for stereoselective synthesis, which is critical for pharmaceutical applications.

- Industrial drying and crystallization protocols ensure high purity and yield of the final product, suitable for further synthetic applications or formulation.

Summary Table of Preparation Method

| Stage | Reagents/Conditions | Outcome/Intermediate | Remarks |

|---|---|---|---|

| 1. Base-mediated reaction | 2,2,6,6-tetramethylpiperidin-4-one + CHCl3 + NaOH (7.5-10 eq) + PTC | 5,5-dimethyl-3-methylenepyrrolidin-2-one | Phase transfer catalyst enhances yield |

| 2. Acidification | HCl (2-3 M, 1-4 eq) | Salt formation, protonation | Controls product form and purity |

| 3. Catalytic hydrogenation | Ru/Rh/Ir catalyst + H2 gas | (S)- or (R)-3,5,5-trimethylpyrrolidin-2-one | Stereoselective reduction |

| 4. Crystallization & drying | Isopropanol, MTBE, heptane; vacuum drying | Pure crystalline this compound | Final purification step |

Chemical Reactions Analysis

Types of Reactions

1,4,5-Trimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The methyl groups on the pyrrolidinone ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often require specific catalysts and conditions depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a variety of functionalized pyrrolidinones.

Scientific Research Applications

1,4,5-Trimethylpyrrolidin-2-one has a wide range of scientific research applications, including:

Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Pyrrolidinones are explored for their potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the synthesis of various fine chemicals, including drugs, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1,4,5-Trimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors in the body. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed effects .

Comparison with Similar Compounds

Key Structural Differences and Nomenclature

The numbering of methyl groups significantly impacts the compound’s behavior. For example:

- 1,5,5-Trimethylpyrrolidin-2-one : Methyl groups at positions 1 and 5 (two at position 5).

- 3,5,5-Trimethylpyrrolidin-2-one : Methyl groups at positions 3 and 5 (two at position 5).

- 4,5,5-Trimethylpyrrolidin-2-one : Methyl groups at positions 4 and 5 (two at position 5).

These isomers differ in steric hindrance, electronic effects, and ring conformation, which influence solubility, reactivity, and synthetic utility.

Physical and Chemical Properties

Key Observations :

- Electronic Effects : Methyl groups at position 1 (adjacent to the lactam nitrogen) could alter electron density, affecting hydrogen-bonding capacity and solubility.

Challenges and Limitations

- Synthetic Accessibility : Isomers with multiple adjacent methyl groups (e.g., 4,4,5-) may require multi-step syntheses or expensive catalysts, contributing to discontinuation .

- Data Gaps : Direct studies on 1,4,5-trimethylpyrrolidin-2-one are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

1,4,5-Trimethylpyrrolidin-2-one, a chiral pyrrolidine derivative, has garnered attention for its diverse biological activities. This compound is characterized by three methyl groups located at the 1, 4, and 5 positions and a carbonyl group at the 2 position, leading to a molecular formula of C_8H_15NO and a molar mass of approximately 127.18 g/mol. Its chirality and structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound exhibits the ability to modulate protein functions and influence cellular signaling pathways. Notably, it has been studied for its potential role as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is crucial in treating cystic fibrosis.

Interaction with Biological Targets

- Enzymatic Activity : The compound may inhibit or activate enzymatic processes, affecting metabolic pathways.

- Receptor Modulation : It interacts with receptors involved in cellular signaling, potentially influencing physiological responses.

Pharmacological Applications

This compound has been explored for various pharmacological applications:

- Cystic Fibrosis Treatment : Research indicates its potential in modulating CFTR function, which is critical for patients with cystic fibrosis .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens.

- Anticancer Potential : Investigations into its anticancer properties are ongoing, focusing on its ability to influence cancer cell growth and survival pathways.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Cystic Fibrosis Modulation : A study demonstrated that the compound could restore function in CFTR mutants in vitro, showing promise for therapeutic development in cystic fibrosis management .

- Antimicrobial Activity : Research indicated that derivatives of this compound have shown efficacy against specific bacterial strains, suggesting a potential role in antibiotic development.

- Cancer Research : Investigative studies are underway to evaluate its effects on various cancer cell lines, focusing on mechanisms of apoptosis and cell cycle regulation.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4S,5R)-1,4,5-Trimethylpyrrolidin-2-one | Enantiomer of this compound | Different binding affinities |

| N-Methylpyrrolidinone | Different substitution pattern | Varying pharmacological profiles |

| Non-chiral pyrrolidinone | Lacks stereochemistry | Generally lower biological activity |

Q & A

Q. How does the methyl substitution pattern affect the conformational flexibility of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.